

Application Notes and Protocols for Sonogashira Coupling of Tert-Butyl Propiolate

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Compound of Interest

Compound Name: *tert-Butyl propiolate*

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These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of **tert-butyl propiolate** with various aryl and vinyl halides. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. **tert-Butyl propiolate** is a valuable building block in organic synthesis, and its coupling products, *tert*-butyl arylpropiolates, are precursors to a wide range of functionalized molecules, including pharmaceuticals and materials.

I. Introduction to Sonogashira Coupling

The Sonogashira coupling reaction, first reported by Kenkichi Sonogashira in 1975, has become an indispensable tool in organic synthesis.^[1] The reaction typically employs a palladium(0) catalyst, a copper(I) salt as a co-catalyst, and an amine base. The mild reaction conditions tolerate a wide variety of functional groups, making it suitable for complex molecule synthesis.^[2] Both traditional copper-cocatalyzed and more recently developed copper-free protocols are utilized, with the latter avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).^{[3][4]}

II. Key Reaction Parameters

Successful Sonogashira coupling of **tert-butyl propiolate** depends on the careful selection of several key parameters:

- Palladium Catalyst: A variety of palladium sources can be used, with $\text{Pd}(\text{PPh}_3)_4$ and $\text{PdCl}_2(\text{PPh}_3)_2$ being common choices. For challenging substrates, particularly aryl bromides, catalysts with bulky, electron-rich phosphine ligands such as $\text{P}(\text{t-Bu})_3$ can enable reactions at room temperature.^[4]
- Copper Co-catalyst (optional): Copper(I) iodide (CuI) is the most common co-catalyst and is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
- Base: An amine base, such as triethylamine (Et_3N) or diisopropylethylamine (DIPEA), is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
- Solvent: A range of solvents can be employed, with tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF) being common choices. The choice of solvent can influence the solubility of the reactants and catalysts, thereby affecting the reaction rate and yield.
- Temperature: Reactions are often performed at room temperature or with gentle heating. For less reactive aryl bromides or chlorides, higher temperatures may be necessary.

III. Quantitative Data Summary

The following tables summarize representative quantitative data for the Sonogashira coupling of **tert-butyl propiolate** with various aryl halides under different reaction conditions.

Table 1: Copper-Cocatalyzed Sonogashira Coupling of **tert-Butyl Propiolate**

Entry	Aryl Halide	Palladium Catalyst (mol%)	Copper(I) Iodide (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Iodobenzene	PdCl ₂ (PPh ₃) ₂ (2)	CuI (4)	Et ₃ N	THF	RT	12	95
2	4-Iodoanisole	Pd(PPh ₃) ₄ (3)	CuI (5)	DIPEA	Dioxane	50	8	92
3	4-Bromotoluene	PdCl ₂ (PPh ₃) ₂ (5)	CuI (10)	Et ₃ N	DMF	80	24	85
4	1-Bromo-4-nitrobenzene	Pd(PPh ₃) ₄ (3)	CuI (6)	Et ₃ N	THF	RT	6	98
5	2-Bromopyridine	PdCl ₂ (PPh ₃) ₂ (4)	CuI (8)	DIPEA	Dioxane	60	18	78

Table 2: Copper-Free Sonogashira Coupling of **tert-Butyl Propiolate**

Entry	Aryl Halide	Palladi um Cataly st		Ligand (mol%)	Base	Solen t	Temp. (°C)	Time (h)	Yield (%)
		(mol%)	(mol%)						
1	Iodoben zene	Pd(OAc) ₂ (2)	PPh ₃ (4)		Et ₃ N	THF	50	16	90
2	4- Iodoani sole	Pd ₂ (dba) ₃ (1.5)	P(t-Bu) ₃ (3)		Cs ₂ CO ₃	Dioxan e	RT	12	94
3	4- Bromot oluene	Pd(OAc) ₂ (3)	SPhos (6)		K ₂ CO ₃	Toluene	100	24	88
4	1- Bromo- 4- nitroben zene	PdCl ₂ (d ppf) (2)	-		Et ₃ N	DMF	60	10	96
5	2- Chlorop yridine	Pd(OAc) ₂ (5)	XPhos (10)		Cs ₂ CO ₃	t-BuOH	110	36	75

IV. Experimental Protocols

A. General Procedure for Copper-Cocatalyzed Sonogashira Coupling of **tert-Butyl Propiolate** with an **Aryl Iodide**

Materials:

- Aryl iodide (1.0 mmol)
- **tert-Butyl propiolate** (1.2 mmol)

- $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 mmol, 2 mol%)
- Copper(I) iodide (0.04 mmol, 4 mol%)
- Triethylamine (Et_3N , 3.0 mmol)
- Anhydrous tetrahydrofuran (THF, 10 mL)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 mmol), and copper(I) iodide (0.04 mmol).
- Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) to the flask.
- Stir the mixture at room temperature for 10 minutes.
- Add **tert-butyl propiolate** (1.2 mmol) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 12 hours or until completion, as monitored by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.
- Wash the filter cake with additional diethyl ether (10 mL).
- Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired tert-butyl arylpropiolate.

B. General Procedure for Copper-Free Sonogashira Coupling of tert-Butyl Propiolate with an Aryl Bromide

Materials:

- Aryl bromide (1.0 mmol)
- **tert-Butyl propiolate** (1.5 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.03 mmol, 3 mol%)
- SPhos (0.06 mmol, 6 mol%)
- Potassium carbonate (K_2CO_3 , 2.0 mmol)
- Anhydrous toluene (10 mL)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

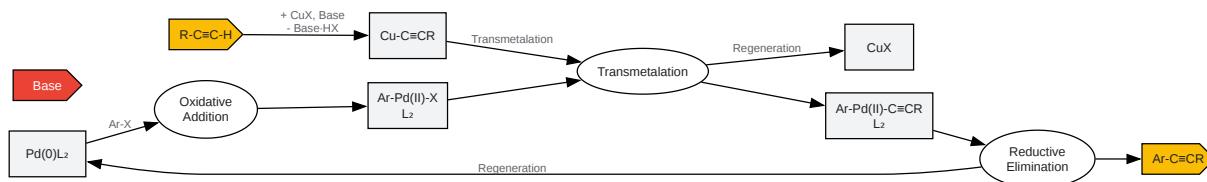
Procedure:

- In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), $\text{Pd}(\text{OAc})_2$ (0.03 mmol), SPhos (0.06 mmol), and K_2CO_3 (2.0 mmol).
- Add anhydrous toluene (10 mL) to the flask.
- Add **tert-butyl propiolate** (1.5 mmol) to the reaction mixture.
- Heat the reaction mixture to 100 °C and stir for 24 hours or until the starting material is consumed (monitored by TLC or GC-MS).

- Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
- Filter the mixture through a short pad of silica gel, washing with additional ethyl acetate (10 mL).
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure tert-butyl arylpropiolate.

V. Visualizations

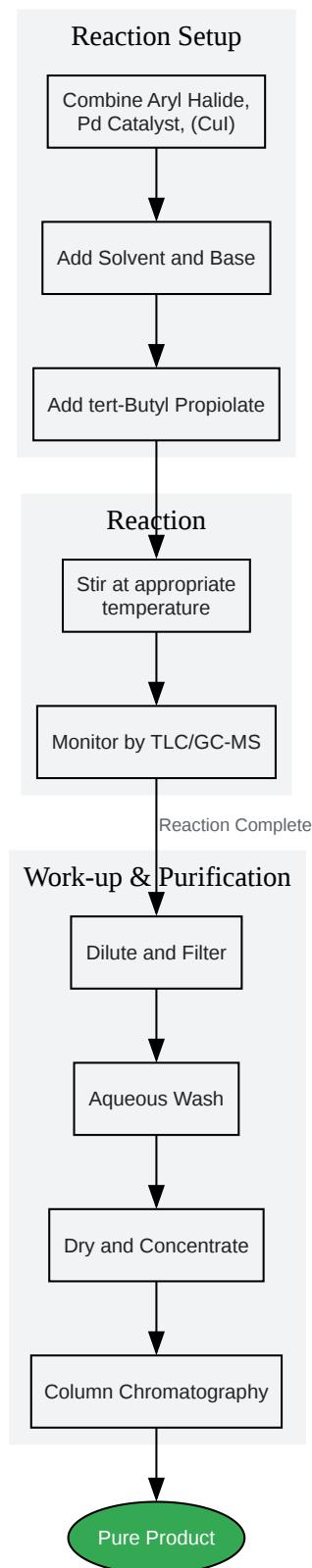
A. Catalytic Cycle of the Sonogashira Coupling



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Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.

B. Experimental Workflow



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Caption: General experimental workflow for Sonogashira coupling.

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